Imidazole-1-ethanol, 2-nitro-
Description
Imidazole-1-ethanol, 2-nitro- (IUPAC name: 2-(5-Nitro-1H-imidazol-1-yl)ethanol, CAS: 5006-68-8) is a nitro-substituted imidazole derivative with an ethanol functional group. It is structurally characterized by a 1H-imidazole ring substituted at the 5-position with a nitro group (-NO₂) and at the 1-position with a 2-hydroxyethyl chain. This compound is often encountered as a pharmaceutical impurity (e.g., Impurity D per European Pharmacopoeia standards) and is relevant in medicinal chemistry due to the bioactive nature of nitroimidazoles .
Properties
IUPAC Name |
2-(2-nitroimidazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c9-4-3-7-2-1-6-5(7)8(10)11/h1-2,9H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVMQFMAVCFLQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198199 | |
| Record name | Imidazole-1-ethanol, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5006-67-7 | |
| Record name | 2-Nitro-1H-imidazole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5006-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazole-1-ethanol, 2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazole-1-ethanol, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazole-1-ethanol, 2-nitro- typically involves the nitration of imidazole-1-ethanol. One common method is the reaction of imidazole-1-ethanol with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the 2-nitro derivative.
Industrial Production Methods: Industrial production of imidazole-1-ethanol, 2-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to remove any impurities.
Types of Reactions:
Oxidation: Imidazole-1-ethanol, 2-nitro- can undergo oxidation reactions, where the ethanol group is oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of imidazole-1-carboxylic acid, 2-nitro-.
Reduction: Formation of imidazole-1-ethanol, 2-amino-.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Imidazole-1-ethanol, 2-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of imidazole-1-ethanol, 2-nitro- involves its interaction with various molecular targets and pathways. The nitro group can undergo bioactivation to form reactive nitrogen species, which can interact with cellular components and disrupt biological processes. The compound can also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The methyl and nitro group positions (e.g., 2-methyl-4-nitro vs. 2-nitro) influence electronic properties and steric hindrance, affecting reactivity and binding interactions.
- Styryl Derivatives : The styryl group in analogs like those from introduces aromaticity, enhancing UV activity and biological target affinity .
2.3 Physicochemical Properties
Stability : Nitroimidazoles are generally stable under anhydrous conditions but may degrade under strong acidic/basic conditions due to nitro group reduction .
Biological Activity
Imidazole-1-ethanol, 2-nitro- is a significant derivative of the imidazole family, characterized by its unique structural composition that includes a nitro group at the second position and an ethanol group at the first position. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory applications. Below is a detailed exploration of its biological activity, including research findings, mechanisms of action, and case studies.
Overview of Biological Activities
Imidazole derivatives are known for their wide-ranging biological properties. The presence of both the nitro and ethanol groups in Imidazole-1-ethanol, 2-nitro- enhances its reactivity and potential interactions with biological targets. Key areas of biological activity include:
- Antimicrobial Activity : Research indicates that imidazole derivatives can exhibit significant antibacterial and antifungal properties.
- Anticancer Properties : Some studies suggest that this compound may serve as a radiosensitizer in cancer therapies, enhancing the efficacy of radiation treatment in hypoxic tumor cells.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways.
The biological activity of Imidazole-1-ethanol, 2-nitro- can be attributed to several mechanisms:
- Bioactivation : The nitro group can undergo reduction to form reactive nitrogen species, which may interact with cellular components and disrupt normal biological processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions.
- Covalent Bond Formation : It can form covalent bonds with thiols and other nucleophiles, potentially altering protein function.
Antimicrobial Studies
A study on the antimicrobial properties of various imidazole derivatives highlighted that Imidazole-1-ethanol, 2-nitro- showed considerable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections.
Anticancer Research
Research published in PubMed indicated that Imidazole-1-ethanol derivatives act as radiosensitizers. Specifically, RSU-1069 (a derivative) was noted for its ability to enhance radiation effects on hypoxic tumor cells in vitro and in vivo. This property is particularly valuable in cancer therapy, where hypoxic conditions often lead to treatment resistance .
Case Study 1: Antiparasitic Activity
In a study focusing on antiparasitic agents, derivatives of nitroimidazoles were synthesized and evaluated for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The results demonstrated that compounds similar to Imidazole-1-ethanol, 2-nitro-, particularly those incorporating the nitro group, exhibited potent antiparasitic activity with IC50 values indicating low cytotoxicity towards mammalian cells .
Case Study 2: Synthesis and Biological Evaluation
A recent synthesis study explored the regioselective alkylation of nitroimidazoles to create novel compounds with enhanced biological profiles. This research showed that modifications at the nitrogen positions significantly affected the biological activity of resulting compounds, including Imidazole-1-ethanol, 2-nitro-, thereby providing insights into structure-activity relationships .
Comparative Analysis
To better understand the unique properties of Imidazole-1-ethanol, 2-nitro-, a comparison with similar compounds is presented below:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Imidazole-1-ethanol | Lacks nitro group | Limited antimicrobial activity |
| 2-Nitroimidazole | Lacks ethanol group | Moderate anticancer properties |
| Imidazole-1-carboxylic acid | Contains carboxylic acid | Notable anti-inflammatory effects |
| Imidazole-1-ethanol, 2-nitro- | Unique combination of nitro and ethanol groups | Strong antimicrobial and anticancer activities |
Q & A
Q. What are the standard synthetic routes for synthesizing Imidazole-1-ethanol, 2-nitro-?
The compound is typically synthesized via nucleophilic substitution and reduction reactions. For example, a procedure involves refluxing 1-(nitrophenyl)-1H-imidazole derivatives with tin(II) chloride in ethanol, followed by purification via flash chromatography or reverse-phase HPLC . Alternative routes may start with 2,4-dichloroacetophenone, employing substitution, reduction, and SN reactions with imidazoles . Key steps include optimizing reaction time, solvent selection, and purification protocols to enhance yield and purity.
Q. Which analytical techniques are recommended for characterizing Imidazole-1-ethanol, 2-nitro- and its impurities?
High-Performance Liquid Chromatography (HPLC) is critical for impurity profiling, as demonstrated in pharmaceutical reference standards where impurities like 2-(5-nitro-1H-imidazol-1-yl)-ethanol (CAS 5006-68-8) are quantified using gradient elution . Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are essential for structural confirmation. Cross-referencing spectral data with databases like PubChem or NIST ensures accuracy .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Reproducibility requires strict control of variables such as reagent stoichiometry, temperature, and reaction time. Detailed protocols, including solvent ratios (e.g., ethanol for reflux) and purification steps (e.g., NaHCO₃ extraction for pH adjustment), should be documented rigorously . Validation via orthogonal analytical methods (e.g., HPLC and NMR) minimizes procedural errors .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for Imidazole-1-ethanol, 2-nitro- synthesis?
Factorial design allows systematic exploration of variables (e.g., temperature, catalyst concentration, reaction time). For instance, a 2³ factorial design could identify interactions between variables, enabling researchers to predict optimal conditions with minimal experimental runs. Pre-experimental screening (e.g., Plackett-Burman design) may prioritize influential factors . Computational tools like COMSOL Multiphysics can model reaction kinetics to guide experimental setups .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Contradictions arise from impurities or isomerism. Use multi-dimensional NMR (e.g., HSQC, HMBC) to confirm connectivity, and compare experimental data with theoretical predictions from Density Functional Theory (DFT). Cross-validate findings using high-resolution MS and reference standards (e.g., NIST-certified spectra) . If discrepancies persist, re-isolate the compound or explore alternative synthetic pathways .
Q. How can AI enhance the design of experiments (DoE) for this compound?
AI-driven platforms like COMSOL Multiphysics integrate machine learning to predict reaction outcomes and optimize variables. For example, neural networks trained on historical data can suggest optimal catalyst ratios or solvent systems. Autonomous laboratories enable real-time adjustments based on in-line analytics (e.g., UV-Vis monitoring), reducing resource consumption .
Q. What methodologies are effective for impurity profiling in Imidazole-1-ethanol, 2-nitro-?
Impurity profiling requires a combination of targeted and untargeted approaches:
- Targeted : Use HPLC with UV detection (e.g., EP impurity standards in pharmaceutical guidelines) to quantify known impurities like 2-[2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]ethanol (CAS 16156-94-8) .
- Untargeted : Employ LC-MS/MS with fragmentation patterns to identify novel byproducts. Data analysis tools (e.g., MZmine) assist in peak alignment and annotation .
Q. How can researchers integrate theoretical models with experimental data to predict reactivity?
Combine molecular docking (for ligand-receptor interactions) and DFT calculations (for electronic properties) to predict reaction pathways. For example, simulate the nitro group's electrophilicity in substitution reactions and validate predictions via kinetic studies . Software like Gaussian or ORCA facilitates these simulations, while experimental validation ensures model accuracy .
Q. What are the best practices for ensuring data integrity in multi-institutional studies?
Implement blockchain-based platforms for immutable data logging and version control. Use encrypted cloud storage (e.g., NIST-recommended protocols) to safeguard sensitive data. Standardize metadata (e.g., experimental conditions, instrument settings) using FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Q. How can alternative synthetic routes improve sustainability?
Green chemistry principles, such as using bio-based solvents (e.g., ethanol instead of DMF) or catalytic systems (e.g., enzyme-mediated reactions), reduce environmental impact. Life Cycle Assessment (LCA) tools quantify the carbon footprint of different routes, guiding eco-friendly optimizations . For example, replacing tin(II) chloride with a recyclable catalyst in reduction steps enhances sustainability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
